molecular formula C8H20N2S B14485651 N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine CAS No. 64594-36-1

N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine

Cat. No.: B14485651
CAS No.: 64594-36-1
M. Wt: 176.33 g/mol
InChI Key: IFXQTQUAOCAGDI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is a tertiary amine with a complex structure that includes both ethyl and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of secondary amines. For instance, the reaction between N,N-diethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride can yield the desired compound . Another method involves the catalytic reaction between ethylamine and methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amines.

Scientific Research Applications

N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom, along with the sulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.

Properties

CAS No.

64594-36-1

Molecular Formula

C8H20N2S

Molecular Weight

176.33 g/mol

IUPAC Name

N,N-diethyl-2-(methylaminomethylsulfanyl)ethanamine

InChI

InChI=1S/C8H20N2S/c1-4-10(5-2)6-7-11-8-9-3/h9H,4-8H2,1-3H3

InChI Key

IFXQTQUAOCAGDI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCNC

Origin of Product

United States

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